
6-Bromo-8-methoxyquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-methoxyquinazolin-4-amine is a chemical compound with the molecular formula C9H8BrN3O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxyquinazolin-4-amine typically involves the bromination of 6-methoxy-8-nitroquinoline followed by reduction. The process begins with the nitration of 6-methoxyquinoline to form 6-methoxy-8-nitroquinoline. This intermediate is then brominated using bromine in the presence of a suitable solvent like acetic acid. The resulting 6-bromo-8-nitroquinoline is subsequently reduced to this compound using a reducing agent such as tin(II) chloride in hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-8-methoxyquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-8-methoxyquinazoline derivatives, while oxidation can produce quinazoline N-oxides.
Aplicaciones Científicas De Investigación
6-Bromo-8-methoxyquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its antimicrobial and anti-inflammatory properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-methoxyquinazolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, it may interact with other cellular proteins and pathways, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-8-methoxyquinoline: Similar in structure but lacks the amine group, leading to different biological activities.
8-Methoxyquinazoline: Lacks the bromine atom, which can affect its reactivity and biological properties.
6-Bromoquinazoline: Lacks the methoxy group, resulting in different chemical behavior and applications.
Uniqueness
6-Bromo-8-methoxyquinazolin-4-amine is unique due to the presence of both bromine and methoxy groups, which contribute to its distinct chemical reactivity and biological activities. These functional groups enable the compound to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Propiedades
Fórmula molecular |
C9H8BrN3O |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
6-bromo-8-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C9H8BrN3O/c1-14-7-3-5(10)2-6-8(7)12-4-13-9(6)11/h2-4H,1H3,(H2,11,12,13) |
Clave InChI |
XGQHRJVMWOWQOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1N=CN=C2N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


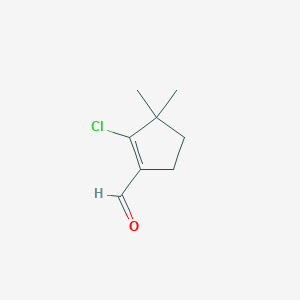
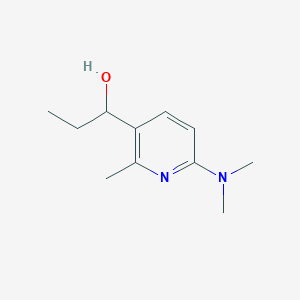
![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
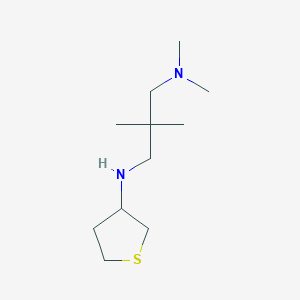


![7-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B13012417.png)

![3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13012434.png)
![exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13012436.png)
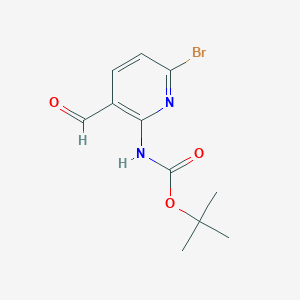
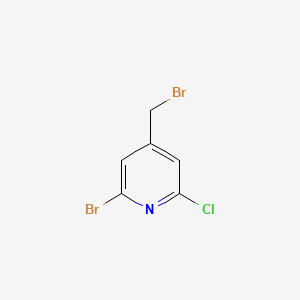
![tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13012441.png)

